
3-Bromo-2-chloro-4-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-2-chloro-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrClF2N . It has a molecular weight of 242.45 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a yellow solid . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Applications
- 3-Bromo-2-chloro-4-(difluoromethyl)pyridine is used in chemical syntheses, particularly in the formation of various pyridine derivatives. For example, its structural analogues have been utilized in Suzuki cross-coupling reactions to synthesize 2-(2,4-Difluorophenyl)pyridine, a compound important in the field of synthetic chemistry (Ding Yuqiang, 2011).
- It's also involved in the preparation of halothienopyridines, showcasing its versatility in creating structurally diverse molecules (L. Klemm, R. E. Merrill, F. H. Lee, C. E. Klopfenstein, 1974).
Chemical Functionalization
- This chemical plays a crucial role in the functionalization of pyridines. It's been used for regioexhaustive functionalization, leading to the creation of carboxylic acids and various derivatives, demonstrating the compound's capacity for creating functionally diverse pyridines (F. Cottet, Marc Marull, F. Mongin, D. Espinosa, M. Schlosser, 2004).
High-Pressure Chemical Reactions
- In high-pressure chemical reactions, analogues of this compound react with compounds like dimethyl acetylenedicarboxylate to form unique adducts, illustrating the compound's utility in high-pressure chemistry (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978).
Role in Synthesis of Intermediates
- This chemical serves as an important intermediate in synthesizing complex molecules, such as chlor-antraniliprole, a new insecticide. It demonstrates the compound's critical role in the synthesis of commercially and industrially important chemicals (Niu Wen-bo, 2011).
Spectroscopic and Optical Studies
- Spectroscopic and optical studies of similar compounds have been performed, revealing details about their structure and properties, which can be extrapolated to understand the characteristics of this compound (H. Vural, M. Kara, 2017).
Deprotonative Functionalization
- The compound is used in the deprotonative functionalization of the difluoromethyl group, providing insights into novel methods of chemical synthesis and functionalization techniques (Laura Santos, A. Panossian, Morgan Donnard, J. Vors, S. Pazenok, D. Bernier, F. Leroux, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromo-2-chloro-4-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADOXCXSXVDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


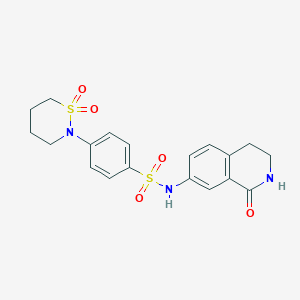

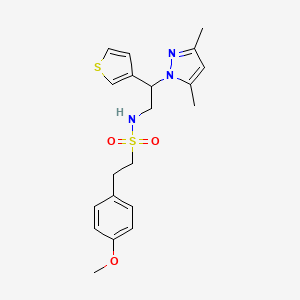

![1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2437755.png)
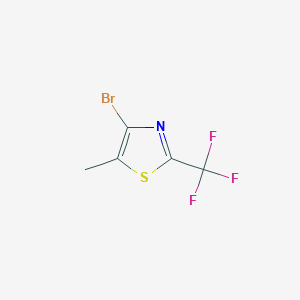
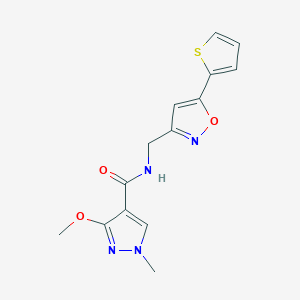
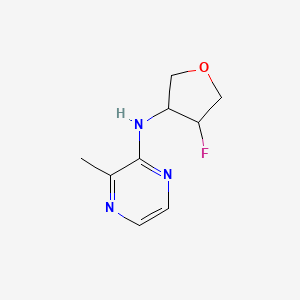
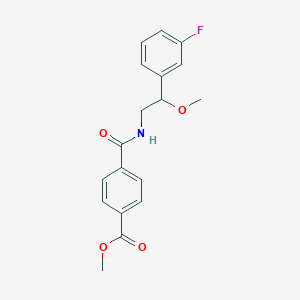
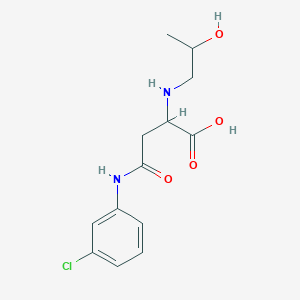
![1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2437762.png)

![3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2437765.png)